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An In-depth Guide to the Preclinical Data Supporting the ARC-12 Trial of AB308 and
Zimberelimab

This technical guide provides a comprehensive overview of the preclinical data for AB308 (anti-
TIGIT antibody) and zimberelimab (anti-PD-1 antibody), the combination therapy being
evaluated in the ARC-12 clinical trial (NCT04772989) for advanced malignancies.[1][2][3] This
document is intended for researchers, scientists, and drug development professionals,
presenting key quantitative data, detailed experimental methodologies, and visual
representations of the underlying biological pathways and experimental designs.

Introduction to the TIGIT and PD-1 Pathways

T-cell immmunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor found on
various immune cells, including CD8+ T cells, CD4+ T cells, natural killer (NK) cells, and
regulatory T cells (Tregs).[4][5][6] TIGIT competes with the activating receptor CD226 (DNAM-
1) to bind with the ligand CD155, which is often expressed on cancer cells and antigen-
presenting cells. The binding of TIGIT to CD155 suppresses the anti-tumor immune response.

[4][5]6]

Programmed cell death-1 (PD-1) is another critical immune checkpoint receptor expressed on
activated T cells. Its ligand, PD-L1, is frequently overexpressed on tumor cells. The PD-1/PD-
L1 interaction inhibits T-cell proliferation and cytokine production, enabling tumor cells to evade
the immune system.

The ARC-12 trial is a Phase 1/1b study designed to evaluate the safety and efficacy of co-
administering AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, and
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zimberelimab, a fully human anti-PD-1 monoclonal antibody.[1][7] The preclinical data suggest

that the dual blockade of TIGIT and PD-1 pathways can lead to a more robust and durable anti-

tumor immune response.[4][8]

AB308: An Anti-TIGIT Monoclonal Antibody

AB308 is a humanized wild-type IgG1 anti-TIGIT antibody designed to block the interaction
between TIGIT and its ligand CD155.[4][5][9] This blockade is intended to enhance the anti-
tumor immune response through several mechanisms.

Quantitative Data for AB308

Parameter Value Method Source
o o High affinity for human ] o
Binding Affinity (KD) In vitro binding assays  [4][8]
TIGIT
TIGIT/CD155 In vitro competition
Potent [41[8]
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Fcy Receptor (FcyR) ) ]
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Peripheral Blood
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(PBMC) activation
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[4]18]

Experimental Protocols for AB308

In Vitro Binding and Competition Assays: The binding affinity of AB308 to human TIGIT and its

ability to block the TIGIT/CD155 interaction were assessed using standard in vitro techniques.

These methods likely included surface plasmon resonance (SPR) or enzyme-linked

immunosorbent assays (ELISAS) to quantify binding kinetics and competitive inhibition.[4][8]

Fcy Receptor (FcyR) Signaling and ADCC Assays: To evaluate the Fc-mediated functions of

AB308, FcyR signaling was measured. An Antibody-Dependent Cell-Mediated Cytotoxicity
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(ADCC) Luciferase Reporter Assay was utilized with human TIGIT-expressing CHO cells as
targets. This assay demonstrated that AB308 induces signaling through FcyRI, FcyRllla (F158
variant), and FcyRllla (V158 variant).[5]

PBMC Activation Assay: Human peripheral blood mononuclear cells (PBMCs) were activated
with superantigen A in the presence of AB308, zimberelimab, or the combination. IL-2 secretion
was measured as a marker of T-cell activation. The combination of AB308 and zimberelimab
resulted in a significant increase in IL-2 secretion compared to either agent alone.[4][8]

In Vivo Syngeneic Mouse Tumor Models: To assess the in vivo anti-tumor activity, surrogate Fc-
silent and Fc-enabled anti-mouse TIGIT antibodies were used in combination with an anti-PD-1
antibody in the MC38 syngeneic tumor model. Mice with established tumors were treated with
the antibodies, and tumor growth was monitored.[5][10]

Zimberelimab (AB122): An Anti-PD-1 Monoclonal
Antibody

Zimberelimab (also known as GLS-010) is a fully human anti-PD-1 monoclonal IgG4 antibody.
[7][11] It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2.

yuantitat for Zimberelimal
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Binding Affinity (KD) to Surface Plasmon
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Experimental Protocols for Zimberelimab

In Vitro Affinity and Blocking Assays: The binding affinity of zimberelimab to the PD-1 receptor
was determined using surface plasmon resonance. Its ability to block the binding of PD-L1 and
PD-L2 to PD-1 was evaluated in cell-based assays.[11]

Allogeneic Mixed Lymphocyte Reaction (MLR): To assess the functional activity of
zimberelimab on T-cell activation, an allogeneic mixed lymphocyte reaction was performed.
This assay measured the stimulatory effect on T-cell proliferation and activation.[11]

In Vivo Tumor Model: The anti-tumor efficacy of zimberelimab was evaluated in a syngeneic
MC38 colon adenocarcinoma tumor model in human PD-1 knock-in mice.[11]

Signaling Pathways and Experimental Workflows
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Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition.
AB308 blocks this interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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